Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents through a series of reactions such as bromination, ethoxylation, and hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
- 3,5-Dimethyl-4-methoxyphenylboronic acid
- 3,5-Dibromo-4-methylaniline These compounds share some structural similarities but differ in their specific substituents and overall reactivity, which can lead to different applications and effects.
Properties
Molecular Formula |
C24H23BrFNO6 |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H23BrFNO6/c1-4-33-20-10-15(9-19(25)22(20)28)21-17(23(29)31-2)12-27(13-18(21)24(30)32-3)11-14-5-7-16(26)8-6-14/h5-10,12-13,21,28H,4,11H2,1-3H3 |
InChI Key |
WRGGVKDKGBWWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)Br)O |
Origin of Product |
United States |
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